molecular formula C10H8F2O B13535149 Styryl(difluoromethyl) ketone

Styryl(difluoromethyl) ketone

Cat. No.: B13535149
M. Wt: 182.17 g/mol
InChI Key: MZOSOJWVJDDOBK-VOTSOKGWSA-N
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Description

Significance of Fluorinated Ketones in Modern Synthetic Methodologies

Fluorinated ketones are recognized as intriguing and important compounds in the fields of synthetic chemistry and life sciences. nih.govcas.cn The introduction of fluorine atoms into a ketone structure can dramatically alter its properties. This is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. sioc-journal.cn The high electronegativity of fluorine modifies the electronic nature of the carbonyl group, enhancing its reactivity and providing unique opportunities for subsequent chemical transformations. mdpi.commdpi.com

The development of efficient and direct methods for synthesizing fluorinated ketones is of considerable importance and has attracted significant attention from the research community. nih.gov While the synthesis of α-fluorinated ketones has been well-explored, methodologies for producing ketones with fluorine atoms at more distant (distal) positions, such as β, γ, or δ, remain a significant challenge. sioc-journal.cncas.cn Consequently, research has focused on innovative strategies, including C-H fluorination, olefin fluorination, and ring-opening fluorinations, to access these valuable building blocks. sioc-journal.cn The ability to forge C-F bonds, particularly at sp³-hybridized carbon atoms, in a mild and efficient manner is a key objective in this area. sioc-journal.cn The resulting fluorinated ketones serve as versatile intermediates, providing a direct route for incorporating fluorine-containing functionalities into more complex molecular architectures. sioc-journal.cncas.cn

Structural Characteristics and Chemical Importance of the Difluoromethyl Moiety in Ketone Architectures

The difluoromethyl (CHF₂) group, when appended to a ketone, imparts a unique combination of steric and electronic properties that are highly sought after in medicinal chemistry and drug design. unime.itscienceopen.com The presence of two fluorine atoms significantly enhances the electrophilicity of the adjacent carbonyl carbon. mdpi.comunime.it This heightened reactivity makes the carbonyl group more susceptible to nucleophilic attack, a feature that is exploited in the design of inhibitors for enzymes such as cysteine and serine proteases. mdpi.commdpi.comnih.gov The interaction often leads to the formation of stable hemi(thio)ketal adducts with catalytic residues in the enzyme's active site. mdpi.com

Beyond modulating reactivity, the CHF₂ group is also recognized as a bioisostere of other functional groups, notably the hydroxyl (-OH), thiol (-SH), and carboxylic acid (-COOH) moieties. unime.itscienceopen.com The difluoromethyl group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the interactions of these other groups while offering improved metabolic stability and membrane permeability. unime.itscienceopen.com This bioisosteric replacement is a powerful strategy in drug development, allowing for the fine-tuning of a molecule's pharmacological profile. nih.gov For instance, replacing a carboxylic acid group with a difluoromethyl ketone can maintain or enhance biological activity while altering physicochemical properties. unime.it

Research Landscape and Emerging Trends in Styryl(difluoromethyl) Ketone Chemistry

The chemistry of styryl(difluoromethyl) ketones, which combine the α,β-unsaturated styryl framework with the unique properties of the difluoromethyl ketone unit, is an emerging area of interest. Research in this specific domain often focuses on the development of novel synthetic methods to construct this challenging molecular architecture. A prominent trend is the use of photoredox catalysis to generate difluoromethyl radicals for addition to complex substrates. acs.org

Recent studies have demonstrated the direct 1,6-difluoromethylation of 3-methyl-4-nitro-5-styryl isoxazoles using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the difluoromethyl source under visible-light photoredox conditions. acs.org This reaction proceeds via a radical addition mechanism, yielding structurally diverse difluoromethylated products. acs.org DFT calculations have shown that the CF₂H radical behaves as a nucleophile in this transformation. acs.org These findings highlight a viable pathway to access complex molecules containing the core styryl(difluoromethyl) structural element, even within a heterocyclic system.

Another approach involves the direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups, such as a nitro group at the 4-position. scienceopen.com Using (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H) as the nucleophilic source, this method has been successfully applied to 1,6-conjugated styryl-4-nitroisoxazoles, achieving regio- and diastereoselective difluoromethylation. scienceopen.com

The table below summarizes key research findings in the synthesis of complex difluoromethylated styryl derivatives, which serve as important precursors and models for the broader class of styryl(difluoromethyl) ketones.

Table 1: Selected Research Findings on the Synthesis of Difluoromethylated Styryl Isoxazole (B147169) Derivatives

Reaction TypeSubstrate ClassCF₂H SourceKey ConditionsProduct ClassReference
Photoredox-Promoted Radical Addition3-Methyl-4-nitro-5-styryl isoxazolesHCF₂SO₂NaVisible light, photocatalyst5-(difluoromethyl)-3-methyl-4-nitro-5-styryl-4,5-dihydroisoxazoles acs.org
Nucleophilic Addition3-Methyl-4-nitro-5-styryl isoxazolesMe₃SiCF₂HLewis base activation5-(difluoromethyl)-3-methyl-4-nitro-5-styryl-4,5-dihydroisoxazoles scienceopen.com

These methodologies, particularly those leveraging photoredox catalysis and specialized difluoromethylating agents, represent the forefront of research aimed at accessing these complex fluorinated ketones. acs.orgresearchgate.net The continued development of such synthetic tools is crucial for enabling a more thorough investigation of the chemical properties and potential applications of styryl(difluoromethyl) ketones.

Compound Reference Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

(E)-1,1-difluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+

InChI Key

MZOSOJWVJDDOBK-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(F)F

Origin of Product

United States

Iii. Reactivity Profiles and Mechanistic Investigations of Styryl Difluoromethyl Ketones

Comprehensive Analysis of Electrophilic and Nucleophilic Reactivity at the Ketone Functionality

The ketone functionality is characterized by a carbonyl group (C=O), which is inherently polar. The carbon atom is electrophilic due to the electron-withdrawing nature of the oxygen atom, while the oxygen atom possesses nucleophilic character due to its lone pairs of electrons. thermofisher.com In styryl(difluoromethyl) ketones, this inherent reactivity is significantly modulated by the adjacent difluoromethyl and styryl groups.

Conversely, the carbonyl oxygen can act as a nucleophile or a Lewis base. For instance, it can react with electrophilic species like difluorocarbene. cas.cnbeilstein-journals.org

The styryl group introduces an α,β-unsaturated system, rendering the compound a Michael acceptor. This allows for conjugate addition of nucleophiles, such as thiols, to the β-carbon of the styryl moiety. nih.gov In some conjugated systems like styryl-4-nitroisoxazoles, which contain a styryl ketone-like framework, nucleophilic addition can occur at multiple electrophilic centers. scienceopen.com

The table below summarizes the outcomes of the Julia-Kocienski olefination with various ketones, illustrating how ketone structure influences reactivity.

Ketone TypeReagentConditionsOutcomeYieldReference
Unsymmetrical Ketones1-Methyl-1H-tetrazol-5-yl alkyl sulfonesLiHMDS, THFTrisubstituted (Z)-alkenesGood nih.gov
Sterically Less Demanding Ketones1-tert-Butyl-1H-tetrazol-5-yl alkyl sulfonesLiHMDS, THFTrisubstituted (Z)-alkenes (higher stereoselectivity)Good nih.gov
n-AlkanonesFluoroalkyl PT sulfonesLHMDS, THFTraces of fluoroolefinLow scispace.com
α-Substituted Cyclic KetonesFluoroalkyl PT sulfonesLHMDS, THFNo fluoroolefin0% scispace.com
Unsubstituted, β-, δ-Substituted Cyclic KetonesFluoroalkyl PT sulfonesLHMDS, THFFluoroalkenes40-82% scispace.com

This table demonstrates the variable reactivity of ketones in olefination reactions based on their steric and electronic properties.

Influence of the Difluoromethyl Group on Reaction Pathways

The difluoromethyl (CHF2) group exerts a profound influence on the reactivity of the adjacent ketone, primarily through its strong electronic effects and the potential for the C-F bonds to participate in reactions.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. nih.gov However, recent advances have demonstrated that C-F bond functionalization in polyfluorinated compounds is achievable. Research on trifluoromethyl ketones, which are precursors to difluoromethyl ketones, has shown that selective C-F bond cleavage can lead to the synthesis of various difluoromethylene compounds. nih.govrsc.org These transformations often proceed through difluoroenolates or radical intermediates. rsc.org

Strategies for the defluorinative functionalization of trifluoromethyl groups to produce difluoromethyl, monofluoromethyl, or non-fluorinated methyl groups are well-documented. nih.govchemrxiv.org These reactions highlight the possibility of sequential C-F bond breaking. For example, visible-light photoredox catalysis can selectively cleave a single C-F bond in trifluoromethyl ketones to generate difluoromethyl radicals, which can then engage in C-C bond formation. nih.gov While direct defluorinative reactions starting from styryl(difluoromethyl) ketones are less explored, the established reactivity of trifluoromethyl analogues suggests a high potential for similar transformations under appropriate conditions, such as photoredox catalysis or reactions with strong reducing agents. nih.govthieme-connect.com

The two fluorine atoms render the difluoromethyl group strongly electron-withdrawing. qmul.ac.uk This electronic pull significantly enhances the electrophilic character of the adjacent carbonyl carbon. nih.govnih.gov The increased partial positive charge on the carbonyl carbon makes it much more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. nih.gov

This enhanced reactivity is a critical principle behind the use of trifluoromethyl ketones as potent, reversible inhibitors of serine proteases and esterases. nih.gov They act as transition-state analogues, forming a stable tetrahedral adduct with the serine residue in the enzyme's active site. nih.gov The same principle applies to difluoromethyl ketones, where the enhanced electrophilicity of the carbonyl group facilitates the nucleophilic attack necessary for biological activity or chemical transformations. nih.gov A competitive experiment involving a fluorinated Julia-Kocienski reagent and its unfluorinated analogue resulted exclusively in the product from the fluorinated reagent, demonstrating the substantial increase in reactivity imparted by fluorine substitution. scispace.com

Compound TypeRelative ReactivityReasonReference
Non-fluorinated KetoneBaselineStandard electrophilicity of carbonyl carbon. nih.gov
α,α-Difluoromethyl KetoneIncreasedStrong inductive electron-withdrawal by two fluorine atoms enhances carbonyl carbon electrophilicity. nih.gov
α,α,α-Trifluoromethyl KetoneHighly IncreasedVery strong inductive electron-withdrawal by three fluorine atoms greatly enhances carbonyl carbon electrophilicity. nih.govnih.gov

This table illustrates the escalating electrophilicity and reactivity of the ketone carbonyl group with increasing α-fluorination.

Detailed Mechanistic Elucidation of Key Reactions

Understanding the step-by-step mechanisms of reactions involving styryl(difluoromethyl) ketones is crucial for optimizing conditions and predicting outcomes. The Julia-Kocienski olefination and photoredox-mediated transformations are two key reaction classes where detailed mechanistic studies have provided significant insights.

The Julia-Kocienski olefination is a powerful method for creating carbon-carbon double bonds from carbonyl compounds. acs.orgoregonstate.edu When applied to styryl(difluoromethyl) ketones, the reaction proceeds through a well-defined, multi-step mechanism. scispace.comnih.gov

Nucleophilic Addition: The process begins with the deprotonation of a heteroaryl sulfone reagent (e.g., difluoromethyl 2-pyridyl sulfone) by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the styryl(difluoromethyl) ketone. acs.orgcas.cn

Smiles Rearrangement: The resulting β-alkoxy sulfone adduct undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement, forming a spirocyclic intermediate. scispace.comcas.cn

Sulfinate Intermediate Formation: The spirocyclic intermediate opens to form a more stable sulfinate salt. acs.orgcas.cn A key finding in the study of difluoromethyl sulfone reagents is that this fluorinated sulfinate intermediate is remarkably stable under basic conditions at low temperatures. acs.orgorganic-chemistry.org Its stability is such that it can be directly observed using 19F NMR spectroscopy and chemically "trapped" by adding an electrophile like methyl iodide, which intercepts the intermediate before it can eliminate. cas.cnorganic-chemistry.orgcas.cn This observation provides compelling evidence for the proposed reaction pathway.

SO2 Extrusion and Alkene Formation: The final step involves the elimination of sulfur dioxide (SO2) and a heteroaryl alkoxide. acs.orgnih.gov In the case of the 2-pyridyl sulfone reagent, this elimination is often promoted by protonation, which enhances the leaving group ability of the pyridyloxy moiety, leading to the formation of the desired alkene product. acs.orgcas.cn

In some cases, particularly with diaryl ketones, the conventional basic conditions can favor a retro-aldol decomposition of the initial adduct. To circumvent this, an acid-promoted Smiles rearrangement of the carbinol intermediate can be employed. cas.cnnih.gov

Visible-light photoredox catalysis has emerged as a powerful platform for generating radical species under exceptionally mild conditions, enabling a wide range of chemical transformations. nih.govacs.org Styryl(difluoromethyl) ketones and their precursors can participate in or be synthesized through these radical-based pathways. gre.ac.uk

A common strategy for synthesizing α-difluoromethyl ketones involves the photoredox-mediated difluoromethylation of enol silanes. qmul.ac.ukgre.ac.uk The general mechanism proceeds as follows:

Photocatalyst Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (*PC). acs.org

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent). The excited photocatalyst reduces the precursor, which then fragments to release a difluoromethyl radical (•CHF2). gre.ac.ukmdpi.com

Radical Addition: The highly reactive •CHF2 radical adds to the double bond of a silyl (B83357) enol ether derived from a ketone. gre.ac.uk

Oxidation and Catalyst Regeneration: The resulting radical adduct is then oxidized by the now-oxidized photocatalyst (PC+), forming a cation and regenerating the ground-state photocatalyst to complete the catalytic cycle. The cationic intermediate then loses the silyl group to yield the final α-difluoromethyl ketone product. mdpi.com

Alternatively, photoredox/nickel dual catalysis can forge C(sp2)–C(sp3) bonds. nih.gov In a hypothetical transformation of a this compound, a radical could be generated and added to the styrenic double bond, or a radical pathway could be initiated by activating the C-F bond itself, as has been demonstrated for trifluoromethyl ketones. nih.govnih.gov The general cycle involves the generation of a radical which is captured by a Ni(0) complex. This complex then undergoes oxidative addition with an electrophile, followed by reductive elimination to form the product and regenerate the catalyst. nih.gov These radical-based methods offer powerful, alternative reaction pathways that operate under conditions distinct from traditional ionic mechanisms.

Kinetic and Spectroscopic Investigations of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of reactions involving styryl(difluoromethyl) ketones. While direct kinetic and spectroscopic data on the intermediates of styryl(difluoromethyl) ketones are not extensively documented in dedicated studies, insights can be drawn from investigations of similar fluorinated and non-fluorinated α,β-unsaturated systems. The presence of the difluoromethyl group is expected to significantly influence the stability and reactivity of any charged or radical intermediates formed during a reaction.

Mechanistic investigations into the reactions of ketones with difluorocarbene suggest the formation of intermediates that can be characterized spectroscopically. For instance, in the difluoromethylation of ketones, it is proposed that the reaction proceeds through the nucleophilic attack of the ketone's oxygen atom on the difluorocarbene. beilstein-journals.org This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly or intramolecularly via a five-membered transition state. beilstein-journals.org Deuterium labeling experiments have been employed to probe these mechanisms, providing indirect evidence for the proposed intermediates. beilstein-journals.org

In the context of photoredox catalysis, radical intermediates play a pivotal role. For example, the photocatalytic difluoromethylation of enol acetates to form α-CF2H-substituted ketones is understood to proceed via a single-electron transfer (SET) process. researchgate.net Time-resolved spectroscopy could potentially be used to directly observe the transient radical species involved in such transformations. researchgate.net The proposed mechanism for the photocatalytic difluoromethylation of β,γ-unsaturated oximes involves the generation of a difluoromethyl radical (•CF2H) which then adds to the alkene, forming a radical adduct. mdpi.com This adduct is subsequently oxidized to a carbocation intermediate before cyclizing to the final product. mdpi.com

UV-visible spectroscopy has been utilized to identify and differentiate between reaction intermediates in related systems, such as the solvent-triggered formation of flavonols or aurones, where phenol-iminium and ketoenamine intermediates were identified in different solvents. researchgate.net Although not directly involving styryl(difluoromethyl) ketones, this highlights the utility of spectroscopic methods in elucidating reaction mechanisms by characterizing key intermediates.

Further research employing techniques like low-temperature NMR, transient absorption spectroscopy, and computational modeling would be invaluable for the direct observation and characterization of the reaction intermediates of styryl(difluoromethyl) ketones, thereby providing a more complete understanding of their reactivity. beilstein-journals.orgacs.org

Michael-Type Addition Reactions Involving the Styryl Moiety

The styryl moiety in styryl(difluoromethyl) ketones contains an electrophilic β-carbon, making it susceptible to Michael-type addition reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of nucleophiles.

Influence of Fluorine Substitution on Michael Acceptor Reactivity

The introduction of fluorine atoms, particularly a difluoromethyl (CF2H) group, at the α- or β-position of an α,β-unsaturated ketone significantly modulates its reactivity as a Michael acceptor. The strong electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the β-carbon, making the enone a more potent Michael acceptor.

Studies comparing the reactivity of various Michael acceptors have shown that the substitution of the β-carbon with a trifluoromethyl (CF3) group increases the rate of thiol addition compared to the unsubstituted analogue. nih.gov It is reasonable to extrapolate that a difluoromethyl group would have a similar, albeit slightly less pronounced, activating effect due to its own strong inductive electron-withdrawing properties. This increased reactivity is attributed to the stabilization of the negative charge that develops on the α-carbon in the transition state of the Michael addition.

The enhanced electrophilicity of fluorinated enones has been widely exploited in synthesis. mdpi.comumich.edu For example, β-trifluoromethyl α,β-unsaturated carbonyl compounds are recognized as highly efficient building blocks for the synthesis of various trifluoromethylated compounds through reactions with nucleophiles. researchgate.net The increased reactivity allows for reactions to proceed under milder conditions and with a broader range of nucleophiles.

The table below summarizes the qualitative influence of fluorine substitution on the reactivity of Michael acceptors.

Compound TypePosition of Fluorine SubstitutionInfluence on Michael Acceptor ReactivityRationale
α,β-Unsaturated Ketoneβ-CF3 groupIncreased reactivityStrong electron-withdrawing effect enhances the electrophilicity of the β-carbon. nih.gov
α,β-Unsaturated Ketoneβ-CF2H groupIncreased reactivity (expected)Strong inductive electron-withdrawing effect of the difluoromethyl group.
α,β-Unsaturated Esterα-Fluoromethyl groupAltered reactivity profileThe introduction of a fluoroalkyl group can alter lipophilicity, solubility, and metabolic stability. researchgate.net

Iv. Applications of Styryl Difluoromethyl Ketones As Versatile Building Blocks in Advanced Organic Synthesis

Precursors for the Construction of Complex Fluorinated Organic Compounds

The inherent reactivity of styryl(difluoromethyl) ketones makes them ideal starting points for the synthesis of more elaborate fluorinated molecules. The electron-withdrawing nature of the difluoromethyl ketone moiety activates the alkene for various addition and cyclization reactions, providing access to complex scaffolds that would be challenging to synthesize via other methods.

Styryl(difluoromethyl) ketones serve as key substrates in cycloaddition reactions for the construction of fluorinated heterocycles. mdpi.com For instance, they undergo chemo- and regioselective [3+2]-cycloaddition reactions with in-situ generated thiocarbonyl ylides. mdpi.comresearchgate.net This reaction proceeds via addition to the carbonyl group, yielding 5-styryl-5-difluoromethyl-1,3-oxathiolanes, demonstrating a controlled method to access five-membered sulfur-containing heterocycles. researchgate.net

Furthermore, styryl-isoxazole systems, which contain the core styryl ketone-like structure, are excellent substrates for direct difluoromethylation. scienceopen.com The photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles using sodium difluoromethanesulfinate (HCF₂SO₂Na) produces structurally diverse difluoromethylated products in good yields. scienceopen.com This highlights the utility of the styryl framework in directing radical additions to synthesize or further functionalize fluorinated heterocyclic compounds.

Starting Material TypeReagent(s)Product HeterocycleReaction Type
Styryl(difluoromethyl) ketoneThiocarbonyl Ylide5-Styryl-5-difluoromethyl-1,3-oxathiolane[3+2]-Cycloaddition
3-Methyl-4-nitro-5-styrylisoxazoleHCF₂SO₂Na, Photoredox Catalyst1,6-Difluoromethylated Isoxazole (B147169)Radical Addition

The synthesis of complex polycyclic systems containing a difluoromethyl group can be achieved using precursors related to styryl ketones. An efficient method for creating difluoromethyl-substituted polycyclic imidazoles involves a visible-light-promoted radical cyclization. This approach utilizes benzimidazoles bearing unactivated alkene appendages (styryl-like systems) and difluoroacetic acid, proceeding without the need for a metal catalyst or base to form the complex polycyclic architecture. capes.gov.br While not starting from a pre-formed this compound, this strategy showcases the formation of such complex fluorinated structures from similar unsaturated precursors. The cyclization of aryl styryl ketones catalyzed by polyphosphoric acid to yield isomeric 5-membered ring ketones (dihydrobenz[e]inden-1-ones) is another established route to polycyclic frameworks. capes.gov.br

Strategic Intermediates in the Synthesis of Bio-Relevant Molecules (excluding biological activity analysis)

The difluoromethyl group is recognized as a valuable motif in the design of pharmaceuticals and agrochemicals, often acting as a bioisostere of hydroxyl, thiol, or amide groups. researchgate.netconicet.gov.ar Consequently, styryl(difluoromethyl) ketones and their derivatives are important intermediates in the synthesis of these bio-relevant molecules.

A key application is the synthesis of difluoromethylated isoxazoline (B3343090) derivatives, which are of significant interest in agrochemistry. scienceopen.com The nucleophilic addition of (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H) to conjugated styryl-4-nitroisoxazoles proceeds with high regio- and diastereoselectivity. scienceopen.com This reaction provides direct access to a class of CF₂H-containing isoxazolines, demonstrating a powerful strategy for incorporating the difluoromethyl-styryl fragment into a heterocyclic core relevant to agrochemical development. scienceopen.comnih.gov The synthesis of α,α-difluoromethyl-heteroaromatic ketones, specifically those based on pyrazole (B372694) and isoxazole scaffolds, has been achieved via a Weinreb amide acylation using a difluoromethyl-carbanion equivalent, further underscoring the importance of these ketones as synthetic targets. rsc.org

Utility in the Development of Advanced Organic Materials (excluding specific material properties)

The unique properties of the difluoromethyl group suggest potential applications of styryl(difluoromethyl) ketones in the development of advanced organic materials. researchgate.netcas.cn Fluorinated compounds are known to be valuable for creating functional materials due to the specific electronic and physical characteristics imparted by fluorine. mdpi.com While the difluoromethyl ketone moiety is a recognized building block in materials science, the specific application of styryl(difluoromethyl) ketones as monomers or core components in the synthesis of well-defined advanced organic materials is an area of ongoing research exploration.

Derivatization and Functional Group Interconversion Strategies

The this compound scaffold offers multiple sites for further chemical modification, allowing for a wide range of derivatization and functional group interconversion (FGI) strategies. These transformations enhance its utility as a versatile synthetic intermediate.

Key reactive sites include:

The Ketone Carbonyl: The carbonyl group can be readily reduced to form the corresponding α,α-difluoromethyl carbinols, which are important structural motifs in their own right. acs.org It can also be converted into a gem-difluoride through deoxofluorinating agents. cas.cn

The Alkene Double Bond: The conjugated C=C double bond is activated for various transformations. It can undergo conjugate additions, including Michael additions, to introduce a wide range of substituents at the β-position. beilstein-journals.org Reductive α-trifluoromethylation of α,β-unsaturated ketones is a known process, and similar reactivity can be expected for difluoromethyl analogs. orgsyn.org

The Difluoromethyl Group: While often installed as a stable functional group, methods exist for the transformation of related trifluoromethyl ketones into difluoromethyl ketones. cas.cn This is typically achieved by converting the trifluoromethyl ketone into a 2,2-difluoroenol silyl (B83357) ether followed by hydrolysis, a process that highlights the interconversion capabilities within fluorinated ketone families. cas.cn

The derivatization of carbonyl compounds with agents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a standard method for characterization and can be applied to styryl(difluoromethyl) ketones. yorku.ca

V. Theoretical and Computational Chemistry Studies on Styryl Difluoromethyl Ketones

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of styryl(difluoromethyl) ketones. northwestern.edu These ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without reliance on empirical data to predict a molecule's electronic structure, geometry, and energy. lsu.edu Methods like Hartree-Fock theory and more advanced post-Hartree-Fock techniques, such as Møller-Plesset perturbation theory and coupled-cluster theory, provide a hierarchical approach to approximating the electronic wavefunction and energy. quest.codes

For styryl(difluoromethyl) ketones, these calculations can elucidate key aspects of their structure and bonding:

Molecular Geometry: Optimization of the molecule's geometry to find the lowest energy conformation, determining bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of dipole moments, polarizability, and molecular orbital energies (HOMO/LUMO), which are crucial for predicting reactivity.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the chemical bonds. dntb.gov.ua This includes quantifying the ionic and covalent character of the C-F bonds and understanding the electronic delocalization across the styryl system. A key aspect is analyzing the delocalization of electrons between atomic orbitals, which is central to the formation and strength of covalent bonds. nih.gov

The table below summarizes key electronic properties that can be determined for a representative styryl(difluoromethyl) ketone using quantum chemical calculations.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity). The ketone group is electron-withdrawing.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's kinetic stability and electronic excitation energy.
Dipole Moment A measure of the net molecular polarity.Influences intermolecular interactions, solubility, and interactions with catalysts or biological targets.
Atomic Charges Distribution of electron density among the atoms in the molecule.Highlights the electrophilic nature of the carbonyl carbon and the effects of the difluoromethyl group.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. aps.orgarxiv.org DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction, a concept originally developed by Hohenberg, Kohn, and Sham. aps.orgarxiv.org This approach allows for the investigation of larger molecular systems and complex reaction pathways.

A primary application of DFT is to map the potential energy surface (PES) of a reaction. lsu.edu This involves identifying the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy reaction pathway. austinpublishinggroup.com

For reactions involving styryl(difluoromethyl) ketones, such as nucleophilic additions to the carbonyl group or cycloaddition reactions at the styryl double bond, DFT calculations are used to:

Locate Transition States: Algorithms are employed to find the precise geometry of the TS.

Verify Transition States: A frequency calculation is performed to confirm that the structure is a true TS, characterized by having exactly one imaginary frequency. austinpublishinggroup.com The visualization of this imaginary frequency corresponds to the atomic motion that moves the molecule from the reactant, over the energy barrier, toward the product. austinpublishinggroup.com

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (ΔG‡), which is the primary factor controlling the reaction rate. austinpublishinggroup.com

Perform Reaction Coordinate Analysis: Intrinsic Reaction Coordinate (IRC) calculations are conducted to trace the reaction path downhill from the transition state, ensuring it connects the intended reactants and products. austinpublishinggroup.com This analysis provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. nih.gov

The following table illustrates typical data obtained from a DFT study of a reaction transition state.

ParameterDefinitionExample Insight for a Reaction
ΔE‡ (Electronic) The electronic energy difference between the transition state and reactants.The intrinsic energy barrier of the reaction without thermal corrections.
ΔH‡ (Enthalpy) The enthalpy difference, including zero-point vibrational energy and thermal corrections.A more accurate representation of the reaction barrier at a given temperature.
ΔG‡ (Gibbs Free Energy) The free energy difference, including enthalpic and entropic contributions.The ultimate determinant of the reaction rate constant.
Imaginary Frequency The single negative frequency in the vibrational analysis of a transition state.Confirms the structure is a saddle point and indicates the mode of vibration leading to product formation. austinpublishinggroup.com
Key Bond Distances Distances of bonds being formed or broken in the transition state geometry.Shows the degree to which the reaction has progressed at the energy maximum (e.g., an early or late TS).

DFT calculations are highly effective at predicting the selectivity of chemical reactions. nih.gov By comparing the activation free energies (ΔG‡) of competing reaction pathways, one can determine the most likely outcome.

Chemoselectivity: In a molecule with multiple reactive sites, such as the carbonyl group and the alkene in a this compound, DFT can predict which site will react preferentially with a given reagent by comparing the activation barriers for attack at each site.

Regioselectivity: For reactions like cycloadditions, where a reagent can add in different orientations, DFT can identify the favored constitutional isomer by calculating the energies of the different transition states. rsc.org

Stereoselectivity: When the formation of stereoisomers (enantiomers or diastereomers) is possible, DFT can predict the major product by comparing the transition state energies leading to each stereoisomer. rsc.org The pathway with the lower activation barrier will be kinetically favored, leading to the observed product ratio. Computational studies have successfully rationalized the stereochemical outcome in various catalytic asymmetric reactions by modeling the transition states. researchgate.net

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Indices

Molecular Electron Density Theory (MEDT) offers an alternative framework to the traditional Frontier Molecular Orbital (FMO) theory for understanding chemical reactivity. nih.govnih.gov Proposed by Luis R. Domingo, MEDT posits that the capacity for changes in electron density, rather than MO interactions, is responsible for molecular reactivity. nih.govencyclopedia.pub This theory analyzes the global and local properties derived from the electron density to predict and rationalize reaction outcomes.

Key concepts within MEDT include:

Conceptual DFT Reactivity Indices: These indices are calculated to classify molecules and predict their reactivity.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Styryl(difluoromethyl) ketones, with their electron-withdrawing groups, are expected to be strong electrophiles.

Global Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Global Electron Density Transfer (GEDT): The GEDT calculated at the transition state measures the net flow of electron density from the nucleophile to the electrophile. encyclopedia.pub High GEDT values are characteristic of polar reactions. encyclopedia.pub

Topological Analysis: Analysis of the Electron Localization Function (ELF) provides a picture of the molecule's bonding, lone pairs, and pseudoradical centers, which can be correlated with its reactivity. mdpi.com

MEDT has been successfully applied to understand the mechanisms and selectivity of various reactions, particularly pericyclic reactions like cycloadditions, providing a powerful lens through which to view the reactivity of styryl(difluoromethyl) ketones. mdpi.comluisrdomingo.com

Computational Modeling for Catalyst Design and Optimization in Fluoroketone Synthesis

Computational modeling is a powerful tool for the rational design and optimization of catalysts, accelerating the discovery of more efficient and selective synthetic methods. rsc.orgmdpi.com For the synthesis of styryl(difluoromethyl) ketones and related fluorinated compounds, computational approaches can screen potential catalysts and reaction conditions in silico, saving significant time and resources. acs.orgbeilstein-journals.org

The process typically involves:

Mechanism Elucidation: Using DFT, the detailed mechanism of a catalyzed reaction is investigated, identifying the rate-determining step and the role of the catalyst in lowering the activation barrier. acs.org

Descriptor Identification: Key properties of the catalyst (descriptors), such as electronic properties or steric parameters, that correlate with its activity and selectivity are identified.

In Silico Screening: A library of virtual catalysts is created by systematically modifying the ligands or metal center. The performance of these virtual catalysts is then evaluated by calculating the energy of the rate-determining transition state. escholarship.org

Optimization: Promising candidates from the screening are further investigated to fine-tune their structure for optimal performance. This iterative process of computation and refinement can guide experimental efforts toward the most promising catalyst systems. escholarship.orgrsc.org

This computational approach has been applied to various catalytic processes, including copper-catalyzed reactions for synthesizing fluorinated molecules, demonstrating its predictive power in developing novel synthetic routes. acs.org

Vi. Advanced Analytical Methodologies for Research on Styryl Difluoromethyl Ketones

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone of molecular characterization. For styryl(difluoromethyl) ketones, a multi-faceted approach combining nuclear magnetic resonance and mass spectrometry is essential to confirm their identity and structure.

Multi-nuclear NMR spectroscopy is arguably the most powerful tool for the structural elucidation of styryl(difluoromethyl) ketones in solution. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR spectroscopy reveals the number and connectivity of protons. In a typical styryl(difluoromethyl) ketone, the vinyl protons of the styryl moiety appear as doublets or multiplets in the olefinic region of the spectrum. The proton of the difluoromethyl group (-CHF₂) characteristically presents as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ketone is typically observed as a triplet in the downfield region of the spectrum (around 187 ppm) due to coupling with the two fluorine atoms of the adjacent difluoromethyl group. The carbon of the difluoromethyl group itself also appears as a triplet, but at a higher field (around 111 ppm), due to the large one-bond carbon-fluorine coupling constant.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For a difluoromethyl ketone, the two equivalent fluorine atoms give rise to a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single proton of the difluoromethyl group. The chemical shift of this signal is characteristic of the -COCHF₂ moiety. Furthermore, studies have shown that the degree of hydration of the ketone in solution can be monitored by ¹⁹F NMR, as the hydrated gem-diol form will exhibit a different fluorine chemical shift. nih.gov

A representative set of NMR data for an α,β-unsaturated difluoromethyl ketone is presented below.

Table 1: Representative NMR Data for an α,β-Unsaturated Difluoromethyl Ketone

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 8.17 d 8.5 Aromatic CH
¹H 7.76 m Aromatic CH
¹H 7.65 m Aromatic CH
¹H 7.48 m Aromatic CH
¹H 6.34 t 53.4 CHF₂
¹³C 187.2 t 25.1 C=O
¹³C 147.6 s Aromatic C
¹³C 139.4 s Aromatic C
¹³C 130.3 t 2.5 Aromatic CH
¹³C 129.1 s Aromatic CH
¹³C 111.3 t 254 CHF₂
¹⁹F -121.8 s (d in proton-coupled) CHF₂

Data derived from a representative difluoromethyl ketone. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the this compound. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. Electrospray ionization (ESI) is a common technique used for HRMS analysis of these compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of this compound samples and to analyze reaction mixtures. beilstein-journals.org Upon ionization in the mass spectrometer (commonly by electron impact, EI), the molecule fragments in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For ketones, characteristic fragmentation includes alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com Another common fragmentation pathway is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available. wikipedia.orgyoutube.com Analysis of these fragments provides valuable structural information that complements NMR data.

Table 2: HRMS Data for a Representative Difluoromethyl Ketone

Compound Molecular Formula Calculated Mass [M+Na]⁺ Found Mass [M+Na]⁺
2,2-difluoro-1-phenylethan-1-one C₈H₆F₂O 179.0330 179.0332
1-(4-chlorophenyl)-2,2-difluoroethan-1-one C₈H₅ClF₂O 212.9940 212.9942
2,2-difluoro-1-(thiophen-2-yl)ethan-1-one C₆H₄F₂OS 184.9841 184.9843

Data derived from representative difluoromethyl ketones. rsc.org

Chromatographic Techniques for Separation and Purification in Research Scale

Following synthesis, styryl(difluoromethyl) ketones typically require purification to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most common method for the purification of these compounds on a research scale. beilstein-journals.org This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude reaction mixture is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For styryl(difluoromethyl) ketones, common mobile phase systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. beilstein-journals.org The progress of the separation is monitored by thin-layer chromatography (TLC).

In Situ Monitoring Methods for Reaction Progress and Mechanistic Insights (e.g., FTIR)

Understanding the kinetics and mechanism of reactions that form or consume styryl(difluoromethyl) ketones is crucial for process optimization. In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. acs.orgacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously recorded without the need for sampling. This allows for the tracking of the concentrations of reactants, intermediates, and products by observing the changes in their characteristic infrared absorption bands over time. For reactions involving α,β-unsaturated ketones, the strong absorbance of the carbonyl (C=O) stretching vibration provides a convenient handle for monitoring the reaction progress. youtube.com This real-time data provides valuable mechanistic insights and helps to identify reaction endpoints and the formation of any transient species. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers. To perform X-ray crystallography, a single crystal of the this compound of suitable quality must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. nih.gov This provides definitive proof of the molecular structure and conformation in the crystalline state.

Q & A

Q. What are the common synthetic routes for styryl(difluoromethyl) ketones, and how are they characterized?

Styryl(difluoromethyl) ketones are typically synthesized via Claisen-Schmidt condensation , where an aromatic aldehyde reacts with a difluoromethyl ketone under basic conditions. For example, bis-sydnone styryl ketones were synthesized by condensing 3-arylsydnone aldehydes with acetylated sydnone derivatives, followed by structural confirmation using FTIR, ¹H/¹³C NMR, and mass spectrometry . Key spectral markers include:

  • FTIR : Three distinct carbonyl peaks (1670–1750 cm⁻¹) corresponding to sydnone and styryl ketone groups.
  • ¹H NMR : Characteristic styryl doublet signals (δ 7.7–7.9 ppm, J = 15–16 Hz) and aryl proton resonances.
  • ¹³C NMR : Styryl β-carbon (C12) at ~141 ppm and α-carbon (C13) at ~124 ppm .

Q. What analytical techniques are critical for confirming the structure of fluorinated ketones?

  • Multinuclear NMR : ¹⁹F NMR is essential to confirm CF₂H group integrity and monitor deuteration/hydration (e.g., CF₂H groups remain unperturbed in D₂O exchange experiments ).
  • Mass Spectrometry : HRMS validates molecular weight and isotopic patterns (e.g., [M+Na]⁺ peaks for bis-sydnone derivatives ).
  • X-ray Crystallography : Resolves steric effects of CF₂H groups, as seen in Rh-catalyzed arylation studies where smaller CF₂H groups enhance reaction efficiency .

Advanced Research Questions

Q. How do steric and electronic properties of the difluoromethyl group influence reactivity compared to CF₃ or CH₃ groups?

  • Steric Effects : The CF₂H group’s smaller size (vs. CF₃) facilitates metal coordination in catalytic reactions. For example, Rh-catalyzed arylation of CF₂H ketones proceeds with 75:25 selectivity for bulky aryl substituents, attributed to reduced steric hindrance .
  • Electronic Effects : CF₂H’s moderate electron-withdrawing effect (σₚ = 0.35) enhances carbonyl electrophilicity, improving nucleophilic addition kinetics. In contrast, CF₃ (σₚ = 0.53) may overstabilize intermediates, reducing reactivity .

Q. What molecular mechanisms underlie the selective COX-2 inhibition by bis-sydnone styryl ketones?

  • Binding Interactions : Compound 63 (IC₅₀ = 89% COX-2 inhibition) forms hydrogen bonds with COX-2’s Arg513 and π-cation interactions with Lys511. The chlorine substituent enhances selectivity by orienting the styryl ketone into the hydrophobic pocket of COX-2’s catalytic domain .
  • MM-GBSA Analysis : Binding free energy (ΔG = −43.8 kcal/mol) correlates with 2.7-fold selectivity over COX-1, driven by favorable van der Waals interactions and reduced steric clashes .

Q. What challenges arise in synthesizing α-halo-α,α-difluoromethyl ketones, and how are they mitigated?

  • Hydration Side Reactions : CF₂H ketones undergo partial hydration in aqueous media (e.g., 22% hydration for pyrazol-4-yl derivatives at pH 7.7), complicating purification. Anhydrous conditions or trifluoroacetate release protocols minimize this .
  • Low Yields : Copper-promoted C–C bond formation with α-iodo-CF₂H ketones yields ~50% due to competing terminal olefin formation. Optimizing copper loading and solvent polarity (e.g., DMSO) improves efficiency .

Q. How do structural modifications of the styryl ketone scaffold affect biological activity?

  • Electron-Withdrawing Groups : Chlorine substituents on the styryl aryl ring enhance COX-2 selectivity (e.g., 63 vs. non-halogenated analogs) by strengthening hydrophobic interactions .
  • Sydnone Acetylation : 4-Acetyl derivatives exhibit lower MM-GBSA binding energies (−43.8 kcal/mol vs. −12.9 kcal/mol for non-acetylated analogs), stabilizing interactions with COX-2’s catalytic domain .

Methodological Notes

  • Data Synthesis : Cross-referenced mechanistic studies (e.g., Rh catalysis , COX-2 docking ) with synthetic protocols to ensure consistency.
  • Conflict Resolution : Contrasting hydration behaviors in CF₂H ketones were resolved by contextualizing experimental conditions (aqueous vs. anhydrous).

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